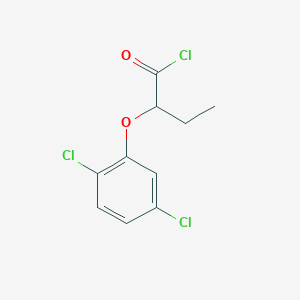2-(2,5-Dichlorophenoxy)butanoyl chloride
CAS No.: 1160257-54-4
Cat. No.: VC2814094
Molecular Formula: C10H9Cl3O2
Molecular Weight: 267.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1160257-54-4 |
|---|---|
| Molecular Formula | C10H9Cl3O2 |
| Molecular Weight | 267.5 g/mol |
| IUPAC Name | 2-(2,5-dichlorophenoxy)butanoyl chloride |
| Standard InChI | InChI=1S/C10H9Cl3O2/c1-2-8(10(13)14)15-9-5-6(11)3-4-7(9)12/h3-5,8H,2H2,1H3 |
| Standard InChI Key | QCQPLNNBTMZBAE-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)Cl)OC1=C(C=CC(=C1)Cl)Cl |
| Canonical SMILES | CCC(C(=O)Cl)OC1=C(C=CC(=C1)Cl)Cl |
Introduction
Chemical Properties and Structure
Structural Features
2-(2,5-Dichlorophenoxy)butanoyl chloride consists of a 2,5-dichlorophenoxy group linked to a butanoyl chloride moiety . The structural arrangement includes:
-
A benzene ring with chlorine substitutions at positions 2 and 5
-
A phenoxy oxygen connecting the aromatic ring to the aliphatic chain
-
A butanoyl chloride group with a highly reactive carbonyl-chlorine bond
-
A chiral center at the carbon atom attached to the phenoxy group
Physical and Chemical Properties
The compound exhibits characteristic properties that influence its reactivity and applications. Table 1 summarizes the key physical and chemical properties of 2-(2,5-Dichlorophenoxy)butanoyl chloride:
Table 1: Physical and Chemical Properties of 2-(2,5-Dichlorophenoxy)butanoyl chloride
The recommended storage temperature of 2-8°C indicates sensitivity to environmental conditions , which aligns with the typical reactivity characteristics of acyl chlorides.
Chemical Reactivity
As an acyl chloride, 2-(2,5-Dichlorophenoxy)butanoyl chloride demonstrates high reactivity, particularly toward nucleophiles. The compound serves as an effective acylating agent, forming covalent bonds through nucleophilic attack on the carbonyl carbon. Key reaction pathways include:
-
Nucleophilic Substitution: Reacts with alcohols to form esters
-
Amide Formation: Reacts with amines to produce amides
-
Hydrolysis: Undergoes reaction with water to form the corresponding carboxylic acid, releasing hydrogen chloride
-
Reduction: Can be reduced to form alcohols using appropriate reducing agents
The presence of chlorine atoms at positions 2 and 5 on the phenyl ring influences the electronic distribution, potentially affecting the compound's reactivity profile compared to other dichlorophenoxy derivatives.
From 2-(2,5-Dichlorophenoxy)butanoic Acid
Another potential approach involves the chlorination of 2-(2,5-dichlorophenoxy)butanoic acid using chlorinating agents:
-
Starting with 2-(2,5-dichlorophenoxy)butanoic acid (CAS: 67021-77-6)
-
Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)
-
Reaction under anhydrous conditions to avoid hydrolysis of the acyl chloride product
For the structurally related 2,4-dichlorobenzoyl chloride, a method involving catalyzed chlorination has been described, which could potentially be adapted for 2-(2,5-Dichlorophenoxy)butanoyl chloride synthesis .
Related Compounds and Structural Analogs
Comparison with 2-(2,4-Dichlorophenoxy)butanoyl chloride
2-(2,4-Dichlorophenoxy)butanoyl chloride (CAS: 854874-29-6) is a structural isomer of 2-(2,5-Dichlorophenoxy)butanoyl chloride, differing only in the position of one chlorine atom on the phenyl ring. This subtle structural difference may influence reactivity, biological activity, and physical properties.
Table 3: Comparative Analysis of 2-(2,5-Dichlorophenoxy)butanoyl chloride and Related Compound
Derivatives and Related Structures
Several compounds structurally related to 2-(2,5-Dichlorophenoxy)butanoyl chloride have been studied:
-
(2S)-2-(2,5-Dichlorophenoxy)butanoic acid (CAS: 67021-77-6): The carboxylic acid derivative with molecular formula C₁₀H₁₀Cl₂O₃ and molecular weight 249.09 g/mol . This compound would result from the hydrolysis of 2-(2,5-Dichlorophenoxy)butanoyl chloride.
-
4-(2,4-Dichlorophenoxy)butanohydrazide (CAS: 131426-24-9): A related compound containing a hydrazide group with potential biological activities.
-
2,5-Dichlorophenoxyacetic acid: A structural analog with potential herbicidal properties similar to the widely used 2,4-dichlorophenoxyacetic acid (2,4-D).
Analytical Methods and Characterization
The characterization and analysis of 2-(2,5-Dichlorophenoxy)butanoyl chloride can be achieved through various analytical techniques common in organic chemistry:
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation through characteristic chemical shifts of aromatic protons, methylene groups, and the chiral carbon
-
Infrared (IR) Spectroscopy: Identification of characteristic absorption bands for C=O stretching (typically 1790-1815 cm⁻¹ for acyl chlorides) and C-Cl stretching
-
Mass Spectrometry: Molecular weight confirmation and fragmentation pattern analysis
Chromatographic Techniques
-
Gas Chromatography (GC): Assessment of purity and composition
-
High-Performance Liquid Chromatography (HPLC): Analysis of reaction progress and product purity
Research Gaps and Future Directions
The current research landscape reveals several knowledge gaps and opportunities for further investigation of 2-(2,5-Dichlorophenoxy)butanoyl chloride:
-
Optimized Synthesis: Development and optimization of specific synthesis routes with improved yields and purity
-
Comparative Studies: Investigation of reactivity differences between 2,5- and 2,4-dichlorophenoxy derivatives
-
Biological Activity Screening: Systematic evaluation of the biological activities of derivatives
-
Structure-Activity Relationships: Analysis of how the 2,5-dichloro substitution pattern affects properties and activities compared to other substitution patterns
-
Green Chemistry Approaches: Development of environmentally friendly synthesis methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume